molecular formula C22H19FN2O4S B330446 ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B330446
M. Wt: 426.5 g/mol
InChI Key: LSQBWNAZHMKJMI-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-fluorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazolopyrimidine core. Subsequent reactions with 5-methyl-2-furaldehyde and other reagents lead to the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-bromophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 5-(4-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 5-(4-fluorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromophenyl or chlorophenyl groups.

Properties

Molecular Formula

C22H19FN2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19FN2O4S/c1-4-28-21(27)18-13(3)24-22-25(19(18)14-6-8-15(23)9-7-14)20(26)17(30-22)11-16-10-5-12(2)29-16/h5-11,19H,4H2,1-3H3/b17-11+

InChI Key

LSQBWNAZHMKJMI-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C)S2)C

Origin of Product

United States

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